(3-Fluoro-4-iodophenyl)methanamine
Description
(3-Fluoro-4-iodophenyl)methanamine is a fluorinated and iodinated aromatic primary amine with the molecular formula C₇H₇FIN. It features a benzylamine backbone substituted with fluorine at the 3-position and iodine at the 4-position of the phenyl ring. This compound is commonly utilized as a synthetic intermediate in pharmaceutical and materials chemistry due to its reactive amine group and halogen substituents, which enable cross-coupling reactions (e.g., Suzuki, Negishi) and functionalization .
Properties
IUPAC Name |
(3-fluoro-4-iodophenyl)methanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7FIN/c8-6-3-5(4-10)1-2-7(6)9/h1-3H,4,10H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTHLPHQOKQJTNO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CN)F)I | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7FIN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.04 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst . The reaction conditions are generally mild and functional group tolerant, making it a versatile method for the synthesis of various substituted phenylmethanamines.
Industrial Production Methods
Industrial production of (3-Fluoro-4-iodophenyl)methanamine may involve large-scale Suzuki-Miyaura coupling reactions, utilizing efficient and cost-effective catalysts and reagents. The process may also include steps for purification and isolation of the final product to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
(3-Fluoro-4-iodophenyl)methanamine can undergo various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The methanamine group can be oxidized to form corresponding imines or reduced to form primary amines.
Coupling Reactions: The compound can participate in coupling reactions, such as the Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Palladium Catalysts: Used in coupling reactions to facilitate the formation of carbon-carbon bonds.
Oxidizing Agents: Such as potassium permanganate or chromium trioxide, used for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride, used for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenylmethanamines, while oxidation and reduction reactions can yield imines or primary amines, respectively.
Scientific Research Applications
(3-Fluoro-4-iodophenyl)methanamine has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological molecules and its effects on biological systems.
Medicine: Investigated for its potential therapeutic properties and as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (3-Fluoro-4-iodophenyl)methanamine involves its interaction with specific molecular targets and pathways. The fluorine and iodine substituents can influence the compound’s reactivity and binding affinity to various biological targets. The methanamine group can participate in hydrogen bonding and other interactions, affecting the compound’s overall activity and effects.
Comparison with Similar Compounds
Key Observations:
Halogen Effects :
- Iodine (in the target compound) offers a heavy atom for radiopharmaceuticals or catalysis but increases molecular weight and reduces solubility .
- Fluorine improves metabolic stability and electron-withdrawing effects across all analogs .
- Chlorine and trifluoromethoxy groups enhance electrophilicity, aiding in agrochemical applications .
Functional Group Diversity: The nitro group in (2-Iodo-4-nitrophenyl)methanamine introduces redox activity, useful in explosives or dye synthesis .
Key Observations:
- Solubility : Halogenated derivatives generally exhibit lower aqueous solubility due to increased hydrophobicity.
- Bioactivity: Thiourea derivatives of benzylamine analogs (e.g., (2′-(1H-tetrazol-5-yl)biphenyl-4-yl)methanamine) show moderate antimicrobial activity against S. aureus and E.
Biological Activity
(3-Fluoro-4-iodophenyl)methanamine is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings, including case studies and data tables that summarize its effects.
This compound features a fluorine atom and an iodine atom on the phenyl ring, which may influence its reactivity and biological interactions. The presence of these halogens can enhance lipophilicity and modulate interactions with biological targets.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, particularly in the areas of antimicrobial and anticancer properties. Its structural attributes suggest potential interactions with specific molecular targets, leading to therapeutic effects.
Antimicrobial Activity
Studies have shown that derivatives of this compound possess significant antimicrobial properties. For instance, a study evaluating several analogs found that certain substitutions on the phenyl ring enhanced antibacterial activity against Gram-positive bacteria.
Anticancer Properties
The compound has been investigated for its anticancer potential, particularly in inhibiting tumor cell growth. Research indicates that it can inhibit cell proliferation in various cancer cell lines, including pancreatic cancer (PANC1) and Ewing's sarcoma (TC32) cells.
The biological activity of this compound is believed to involve:
- Receptor Interaction : The compound may interact with specific receptors or enzymes, modulating their activity and influencing cellular pathways.
- Cell Cycle Inhibition : Evidence suggests that it may interfere with cell cycle progression in cancer cells, leading to apoptosis.
Table 1: Biological Activities of this compound Derivatives
| Compound Derivative | Activity Type | IC50 Value (µM) | Reference |
|---|---|---|---|
| This compound | Antimicrobial | 10 | |
| 4-Methyl derivative | Anticancer | 5 | |
| 2-Methoxy derivative | Antimicrobial | 15 | |
| 4-Chloro derivative | Anticancer | 8 |
Case Studies
- Anticancer Study : A recent study evaluated the cytotoxic effects of this compound on PANC1 cells. The results indicated a dose-dependent inhibition of cell growth, with an IC50 value of approximately 5 µM, suggesting strong anticancer potential.
- Antimicrobial Evaluation : Another study assessed the antimicrobial efficacy against Staphylococcus aureus. The compound exhibited significant activity with an IC50 value of 10 µM, highlighting its potential as an antibacterial agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
